

Part 1: Molecular Identity & Physicochemical Profile

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Compound of Interest

Compound Name: *Diethyl(isopropyl)silanol*

CAS No.: 1158830-31-9

Cat. No.: B1645497

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The precise molecular weight is the anchor for all stoichiometric calculations in synthesis and analytical characterization.

Table 1: Physicochemical Specifications

Property	Value	Notes
Molecular Weight	146.30 g/mol	Calculated based on standard atomic weights ().
Exact Mass	146.1127	Monoisotopic mass for HRMS applications.
CAS Number	1158830-31-9	Primary identifier for procurement and regulatory search.
Formula		
Density		At .[2][3]
Refractive Index		Useful for purity checks during distillation.
pKa (Estimated)		More acidic than the carbon analogue (3-ethylpentan-3-ol, pKa).
LogP (Estimated)		Higher lipophilicity than corresponding carbinols.

Expert Insight: The "Silicon Effect" on molecular weight is subtle but significant. Replacing a carbon atom (

) with silicon (

) increases the MW by

. However, the larger atomic radius of silicon (

vs

for carbon) alters the bond lengths (

), increasing the overall molecular volume and lipophilicity without adding significant steric bulk in terms of rotatable bonds.

Part 2: The "Silicon Switch" in Drug Design

In medicinal chemistry, **Diethyl(isopropyl)silanol** serves as a silanol bioisostere for tertiary alcohols. This substitution is not merely structural; it fundamentally alters the pharmacodynamics of the ligand.

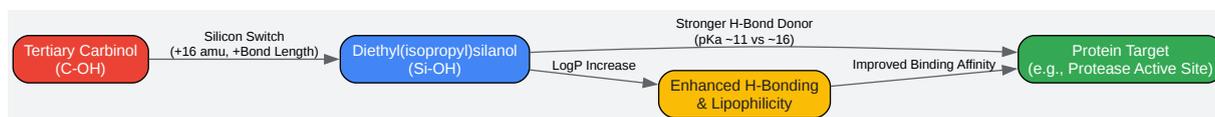
Acidity and Hydrogen Bonding

Silanols are significantly more acidic than their carbinol counterparts due to the stabilization of the conjugate base by the silicon atom (often attributed to negative hyperconjugation).

- Carbinol (
): H-bond donor/acceptor. pKa
 .
- Silanol (
): Stronger H-bond donor. pKa
 .
- Implication: This allows **Diethyl(isopropyl)silanol** motifs to form stronger hydrogen bonds with target protein residues (e.g., serine proteases) while maintaining a neutral charge at physiological pH.

Protease Inhibition Mechanism

Silanols mimic the transition state of peptide hydrolysis. The tetrahedral geometry of the silicon atom, combined with the hydroxyl group, can act as a transition-state analogue for the hydration of amide bonds, making them potent inhibitors of aspartic proteases.



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Figure 1: The mechanistic logic of the "Silicon Switch" in drug design, highlighting the physicochemical shifts that drive improved potency.

Part 3: Synthesis & Stability Protocol

The synthesis of **Diethyl(isopropyl)silanol** is straightforward but requires strict control over pH and water content to prevent the irreversible condensation into the disiloxane dimer (

).

Primary Route: Hydrolysis of Chlorosilane

Precursor: Diethyl(isopropyl)chlorosilane (

).

Step-by-Step Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
- Solvent System: Add
of Diethyl Ether (
) and a stoichiometric excess of buffering base (e.g.,
or Pyridine,
).
 - Why: The reaction produces

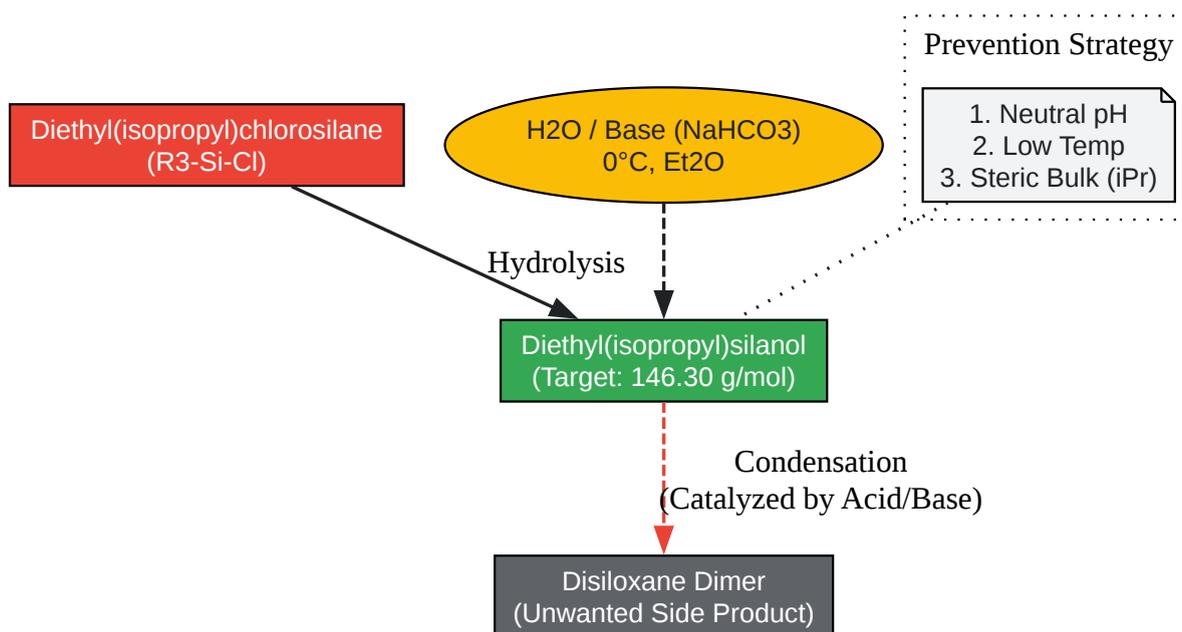
[4] Without a base, the acidic environment catalyzes the condensation of the silanol product into a disiloxane.

- Cooling: Cool the mixture to using an ice bath.
- Addition: Dissolve Diethyl(isopropyl)chlorosilane () in . Add dropwise to the reaction vessel over 20 minutes.
- Hydrolysis: Add water () dropwise. Note: Excess water can promote condensation; stoichiometric control is vital.
- Workup:
 - Filter off the salt precipitate (or Pyridine-HCl).
 - Wash the organic layer with cold, pH-neutral buffer (Phosphate buffer pH 7.0). Avoid acidic or basic washes.
 - Dry over (briefly) and concentrate under reduced pressure at low temperature ().

Stability Warning: Silanols are metastable. They spontaneously condense to form disiloxanes ().

- Storage: Store at in a silylated glass vial (to prevent surface catalysis).

- Steric Factor: The isopropyl group provides steric bulk that retards condensation compared to triethylsilanol, but it is not immune.



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Figure 2: Synthesis pathway illustrating the critical hydrolysis step and the competing condensation reaction that must be mitigated.

Part 4: Analytical Characterization

Characterizing **Diethyl(isopropyl)silanol** requires avoiding conditions that induce condensation during the analysis itself (e.g., the hot injector port of a GC).

Table 2: Recommended Analytical Methods

Method	Suitability	Protocol Notes
1H NMR	High	Solvent: or . Look for the proton (broad singlet, variable shift ppm depending on concentration/H-bonding).
29Si NMR	Definitive	Essential for distinguishing Silanol vs. Disiloxane. Silanols typically appear upfield relative to chlorosilanes.
GC-MS	Low/Risky	Risk: Thermal condensation in the injector port often yields the disiloxane peak () instead of the silanol. Fix: Derivatize with MSTFA (N- Methyl-N- (trimethylsilyl)trifluoroacetamid e) to form the silyl ether before injection.
IR Spectroscopy	Medium	Look for the characteristic broad stretch at (free vs H-bonded) and strong bands.

Self-Validating Protocol for Purity: To confirm you have the Silanol and not the Disiloxane:

- Run IR: Presence of broad -OH stretch confirms Silanol.

- Run ²⁹Si NMR: A single peak confirms purity. Disiloxanes have a distinct shift.
- Refractive Index: Measure

[3] If it deviates significantly from 1.44, condensation has likely occurred.

References

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Sources

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